

28-Deoxonimbolide: A Technical Guide to its Discovery, Isolation, and Biological Activity

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Compound of Interest

Compound Name: 28-Deoxonimbolide

Cat. No.: B237985

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Introduction

28-Deoxonimbolide is a naturally occurring limonoid, a class of tetranortriterpenoids, isolated from the leaves and seeds of the neem tree (*Azadirachta indica*).^{[1][2][3]} This compound, along with the structurally similar and more extensively studied nimbolide, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer applications.^[1] This technical guide provides a comprehensive overview of the discovery and isolation of **28-deoxonimbolide**, alongside a detailed exploration of its proposed mechanisms of action based on current research.

Physicochemical Properties

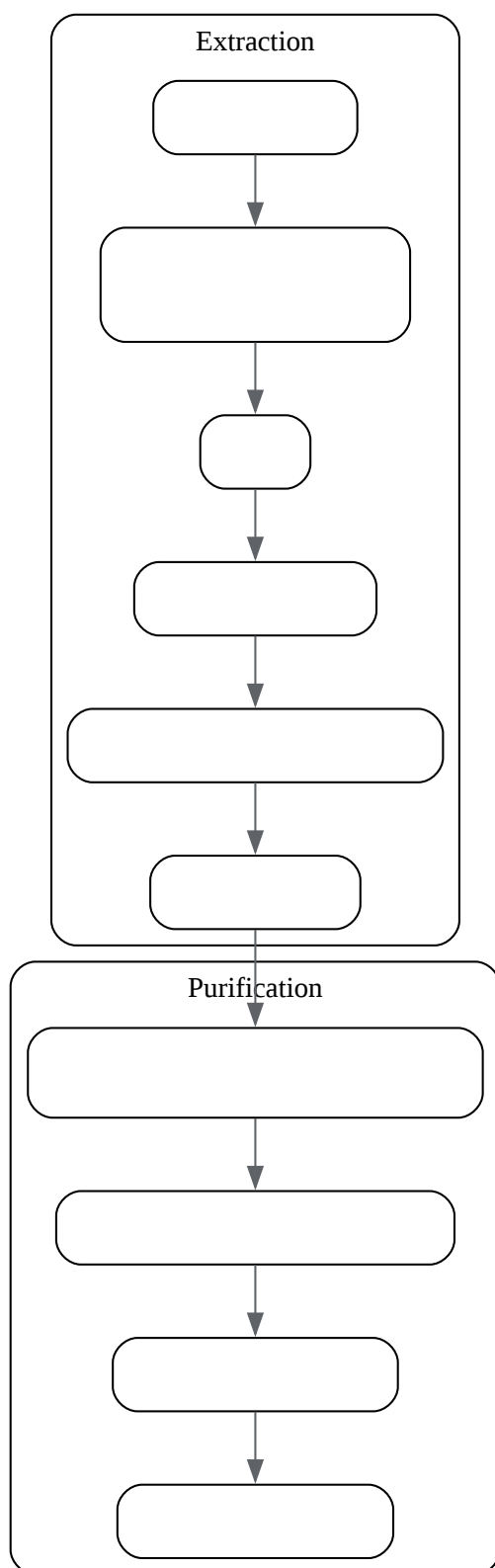
A clear understanding of the fundamental properties of **28-Deoxonimbolide** is crucial for its study and application in research.

Property	Value	Source
Chemical Formula	C ₂₇ H ₃₂ O ₆	[1][3]
Molecular Weight	452.50 g/mol	[1][3]
CAS Number	126005-94-5	[1][3]
Class	Limonoid (Tetranortriterpenoid)	[1]
Source	Azadirachta indica (Neem Tree)	[1][2][3]

Experimental Protocols: Isolation of 28-Deoxonimbolide

While a specific, detailed protocol for the isolation of **28-deoxonimbolide** is not readily available in publicly accessible literature, an optimized procedure for the co-isolation of nimbolide and **28-deoxonimbolide** has been reported. Furthermore, a detailed microwave-assisted extraction (MAE) method for nimbolide from *Azadirachta indica* leaves has been published and is presented here as a highly adaptable method for the extraction of **28-deoxonimbolide**, given their structural similarities and co-occurrence.[3]

Microwave-Assisted Extraction (MAE) and Purification Workflow



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Caption: Workflow for the Microwave-Assisted Extraction and Purification of **28-Deoxonimbolide**.

Biological Activity and Quantitative Data

28-Deoxonimbolide has been identified as a significant contributor to the cytotoxic activity of neem extracts against various cancer cell lines.^[4] However, specific IC₅₀ values for the purified compound are not widely reported in the available literature. The following table summarizes the cytotoxic potential of extracts containing **28-deoxonimbolide** and the closely related nimbolide.

Extract/Compound	Cell Line	IC ₅₀ Value	Reference
Supercritical Extract of Neem Leaves (SENL)	PC3 (Prostate Cancer)	15 µg/mL	^[4]
Ethanollic Extract of Neem Leaves	PC3 (Prostate Cancer)	25 µg/mL	^[4]

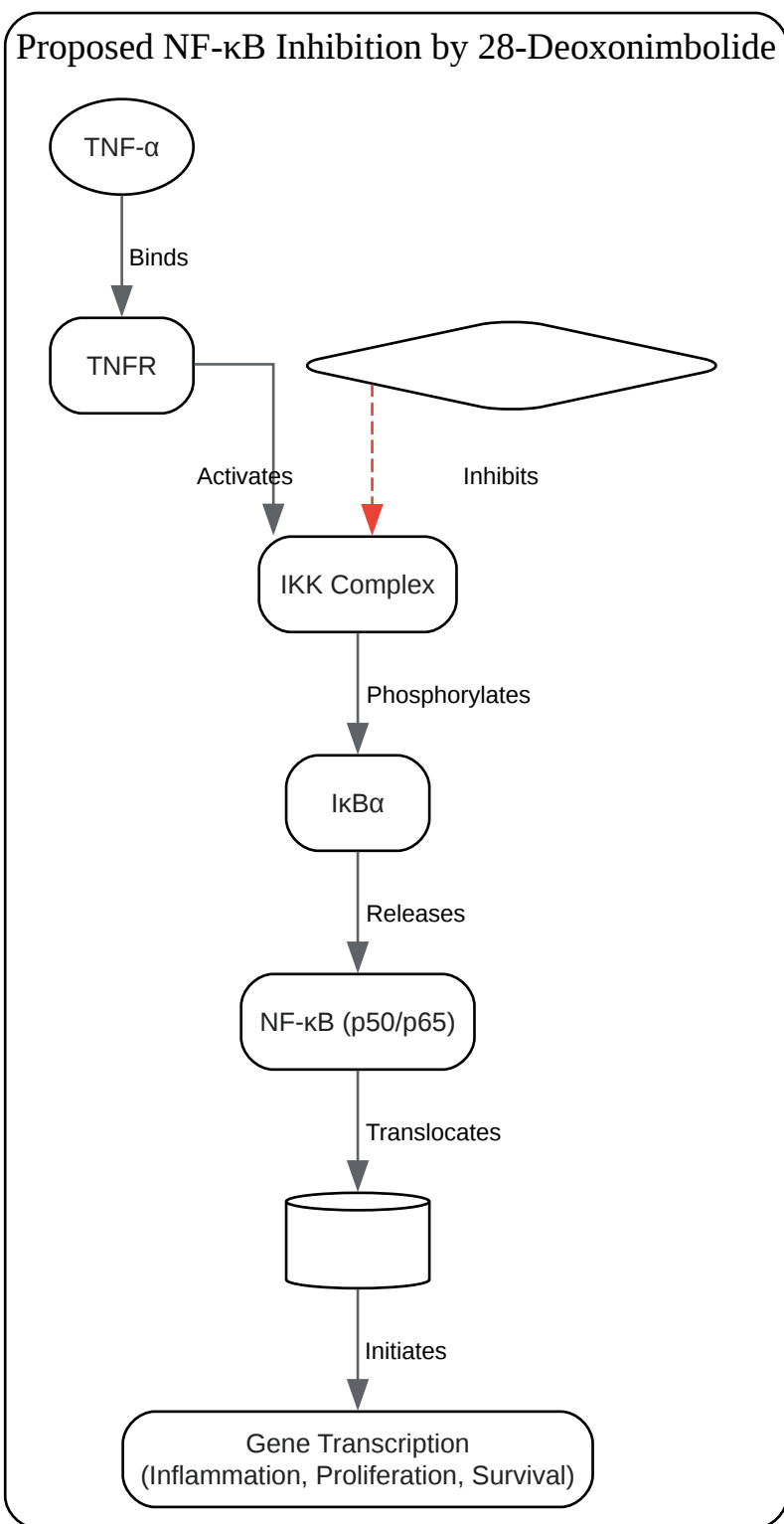
Note: The IC₅₀ values above represent the activity of a complex mixture of compounds, including **28-deoxonimbolide** and nimbolide. Further research is required to determine the specific cytotoxic potency of isolated **28-deoxonimbolide**.

Proposed Mechanisms of Action: Modulation of Signaling Pathways

Due to the limited direct research on the signaling pathways affected by **28-deoxonimbolide**, the following sections detail the well-documented mechanisms of its structural analog, nimbolide. It is highly probable that **28-deoxonimbolide** exerts its biological effects through similar molecular interactions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Nimbolide has been shown to be a potent inhibitor of this pathway.



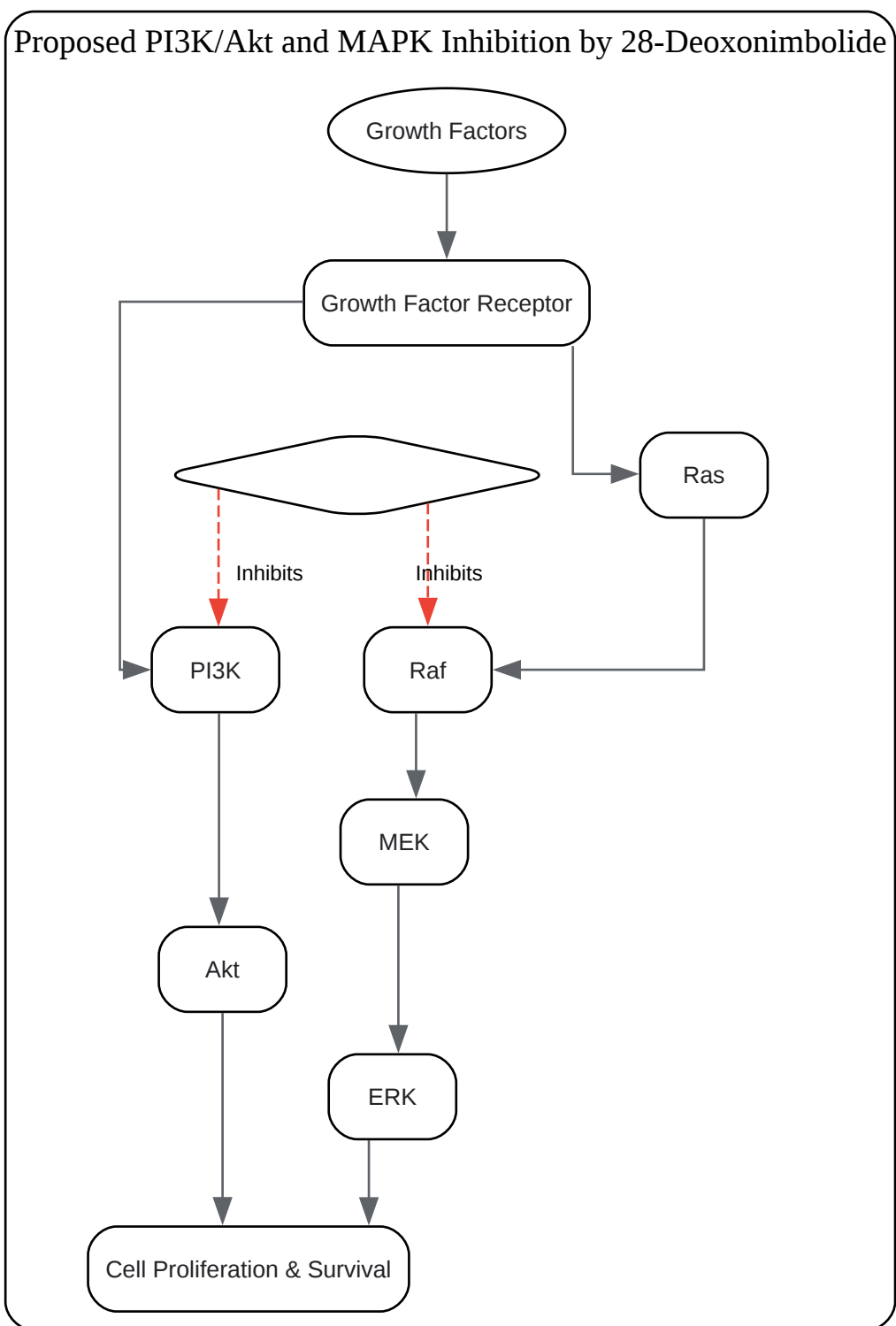
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Caption: Proposed inhibition of the NF- κ B signaling pathway by **28-Deoxonimbolide**.

Nimbolide directly targets the I κ B kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of I κ B α . This action sequesters the NF- κ B dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-survival genes.

Modulation of the PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell growth, proliferation, and survival. Aberrant activation of these pathways is common in cancer. Nimbolide has been demonstrated to inhibit these signaling cascades.



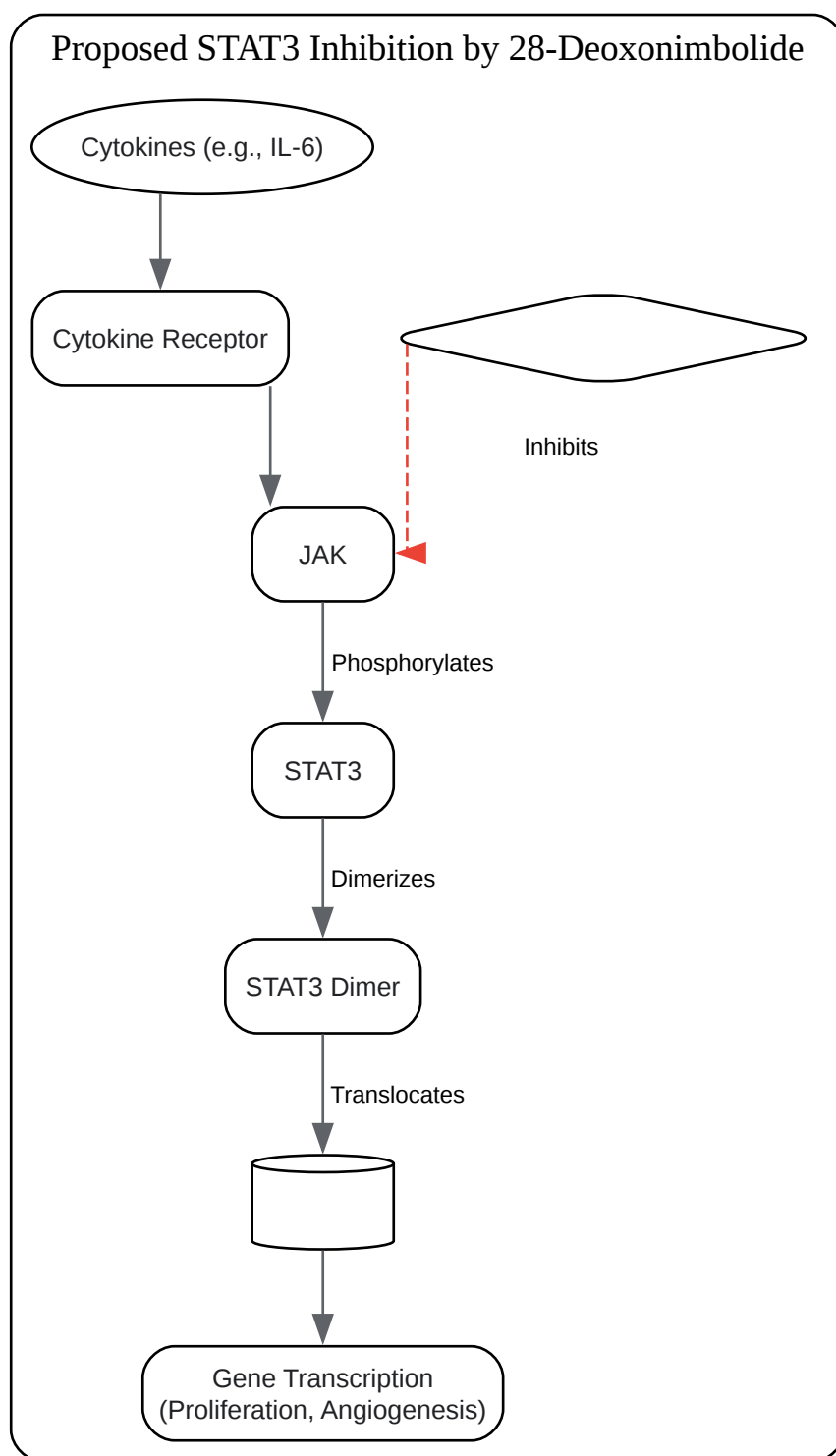
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Caption: Proposed inhibition of PI3K/Akt and MAPK pathways by **28-Deoxonimbolide**.

Studies on nimbolide show that it can suppress the phosphorylation of key components in both the PI3K/Akt and MAPK pathways, such as Akt, Raf, MEK, and ERK. This dual inhibition disrupts downstream signaling, leading to decreased cell proliferation and survival.

Attenuation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression by promoting cell proliferation, survival, and angiogenesis. Nimbolide has been found to abrogate STAT3 activation.



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Caption: Proposed inhibition of the STAT3 signaling pathway by **28-Deoxonimbolide**.

Nimbolide has been shown to inhibit the phosphorylation of Janus kinases (JAKs), which are upstream activators of STAT3.[5] By preventing JAK-mediated phosphorylation, nimbolide blocks the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of its target genes involved in tumorigenesis.

Conclusion

28-Deoxonimbolide, a bioactive limonoid from *Azadirachta indica*, presents a promising scaffold for the development of novel therapeutic agents. While direct research on this compound is still emerging, the extensive studies on its close analog, nimbolide, provide a strong foundation for understanding its potential mechanisms of action, particularly its ability to modulate key signaling pathways implicated in cancer and inflammation. The provided experimental protocol for its isolation offers a practical starting point for researchers to obtain this compound for further investigation. Future studies should focus on elucidating the specific cytotoxic profile of **28-deoxonimbolide** against a broad panel of cancer cell lines and confirming its direct interactions with the signaling pathways outlined in this guide. Such research will be instrumental in unlocking the full therapeutic potential of this intriguing natural product.

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